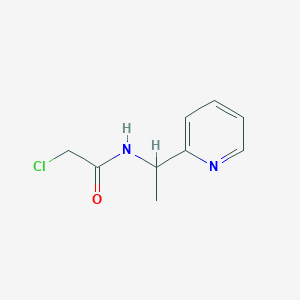
2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide is an organic compound that belongs to the class of amides It features a chloroacetamide group attached to a pyridin-2-yl ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-amino-1-(pyridin-2-yl)ethane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated reactors and inline purification systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学研究应用
2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyridin-2-yl moiety enhances the binding affinity and specificity towards the target.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(1-(pyridin-3-yl)ethyl)acetamide
- 2-Chloro-N-(1-(pyridin-4-yl)ethyl)acetamide
- 2-Chloro-N-(1-(quinolin-2-yl)ethyl)acetamide
Uniqueness
2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development.
属性
IUPAC Name |
2-chloro-N-(1-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-7(12-9(13)6-10)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOJZRCKOKBZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Oxan-4-yl)methoxy]propan-1-ol](/img/structure/B7879261.png)
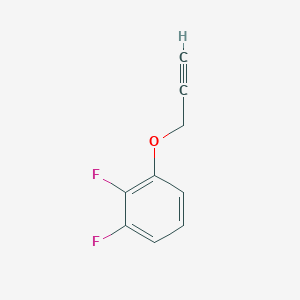
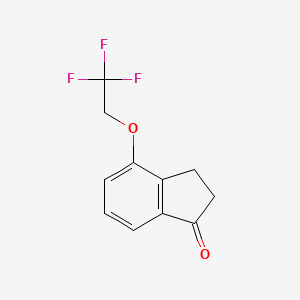
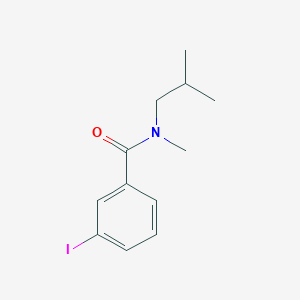
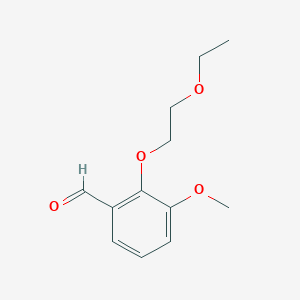
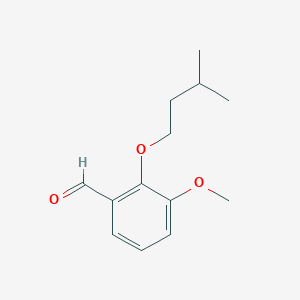
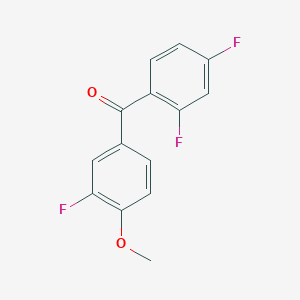
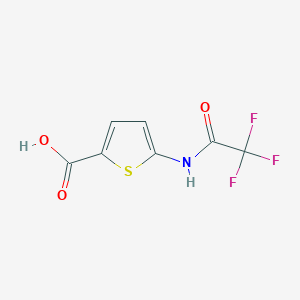
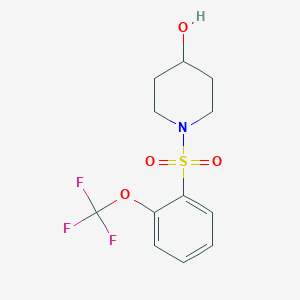
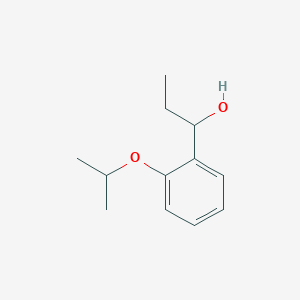
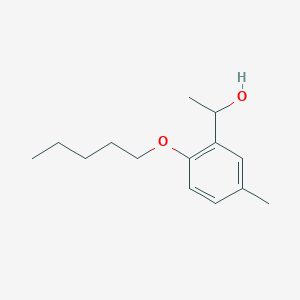
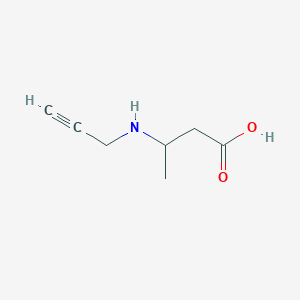
![3-(3-chloro-4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7879356.png)
![3-Oxo-3-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)amino]propanoic acid](/img/structure/B7879358.png)
